molecular formula C7H15NO B6259809 N-methyloxepan-4-amine CAS No. 1492728-67-2

N-methyloxepan-4-amine

Katalognummer B6259809
CAS-Nummer: 1492728-67-2
Molekulargewicht: 129.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyloxepan-4-amine (NMOA) is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of the amino acid tyrosine and is a structural analog of the neurotransmitter dopamine. NMOA has a wide range of applications in scientific research and has been studied for its potential therapeutic effects.

Wissenschaftliche Forschungsanwendungen

N-methyloxepan-4-amine has been studied extensively for its potential therapeutic effects. It has been investigated for its potential to treat depression, anxiety, and other mental health disorders. It has also been studied for its potential to treat addiction and substance abuse, as well as its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Wirkmechanismus

The exact mechanism of action of N-methyloxepan-4-amine is not yet fully understood. However, it appears to act as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
N-methyloxepan-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been shown to increase levels of serotonin and norepinephrine, which are thought to be responsible for its effects on addiction and substance abuse. Additionally, it has been shown to increase levels of glutamate and GABA, which are thought to be responsible for its potential to treat neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-methyloxepan-4-amine has several advantages and limitations for use in laboratory experiments. The major advantage is its relative safety and lack of toxicity, which makes it suitable for use in experiments involving human subjects. Additionally, its ability to cross the blood-brain barrier makes it useful for experiments involving brain tissue. However, its relatively short half-life (approximately 30 minutes) means that it must be administered frequently to maintain its effects, which can be limiting in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-methyloxepan-4-amine. One potential direction is to further investigate its potential therapeutic effects. This could include exploring its potential to treat other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further research could be conducted on its potential to treat neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Another potential direction is to explore its potential to treat addiction and substance abuse. Finally, further research could be conducted on its mechanism of action and its biochemical and physiological effects.

Synthesemethoden

N-methyloxepan-4-amine can be synthesized from tyrosine and a variety of other compounds. The most common method involves the reaction of tyrosine with aldehydes (such as formaldehyde) in the presence of a catalytic amount of an acid. This reaction produces a compound known as N-methyltyrosine, which can then be further reacted with ammonia to form N-methyloxepan-4-amine.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of N-methyloxepan-4-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-hydroxyhexanenitrile", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-hydroxyhexanenitrile to 4-hydroxyhexanamide", "4-hydroxyhexanenitrile is reacted with methylamine in the presence of sodium borohydride to yield 4-hydroxyhexanamide.", "Step 2: Conversion of 4-hydroxyhexanamide to 4-chloro-1-oxepan-2-one", "4-hydroxyhexanamide is reacted with hydrochloric acid and acetic anhydride to form 4-acetoxyhexanamide.", "The resulting compound is then treated with sulfuric acid to yield 4-chloro-1-oxepan-2-one.", "Step 3: Conversion of 4-chloro-1-oxepan-2-one to N-methyloxepan-4-amine", "4-chloro-1-oxepan-2-one is reacted with sodium hydroxide and methylamine to yield N-methyloxepan-4-amine.", "The product is then purified using a combination of sodium sulfate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate.", "The final product is obtained by evaporation of the solvent and recrystallization from water." ] }

CAS-Nummer

1492728-67-2

Produktname

N-methyloxepan-4-amine

Molekularformel

C7H15NO

Molekulargewicht

129.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.